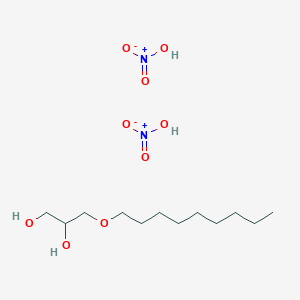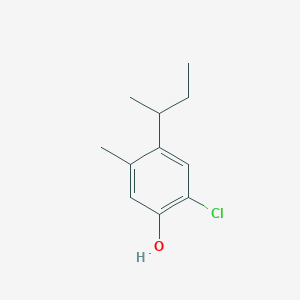
4-(Butan-2-yl)-2-chloro-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butan-2-yl)-2-chloro-5-methylphenol is an organic compound with a complex structure that includes a phenol ring substituted with a butan-2-yl group, a chlorine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-2-chloro-5-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where the phenol is reacted with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(Butan-2-yl)-2-chloro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of phenol derivatives with different substituents.
Aplicaciones Científicas De Investigación
4-(Butan-2-yl)-2-chloro-5-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Butan-2-yl)-2-chloro-5-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the butan-2-yl and chlorine substituents can influence the compound’s hydrophobic interactions and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Butan-2-yl)-2-chloro-5-ethylphenol
- 4-(Butan-2-yl)-2-chloro-5-isopropylphenol
- 4-(Butan-2-yl)-2-chloro-5-tert-butylphenol
Uniqueness
4-(Butan-2-yl)-2-chloro-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butan-2-yl group and the chlorine atom in specific positions on the phenol ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
63573-67-1 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
4-butan-2-yl-2-chloro-5-methylphenol |
InChI |
InChI=1S/C11H15ClO/c1-4-7(2)9-6-10(12)11(13)5-8(9)3/h5-7,13H,4H2,1-3H3 |
Clave InChI |
VZOVZPQXOOCPBQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC(=C(C=C1C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
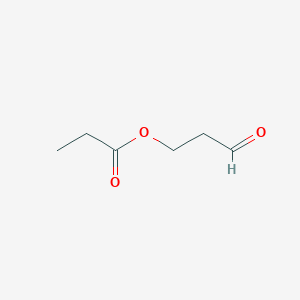

![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
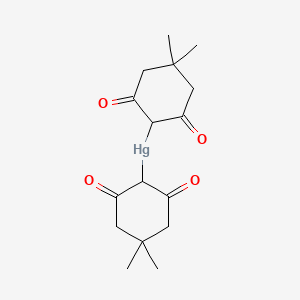
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
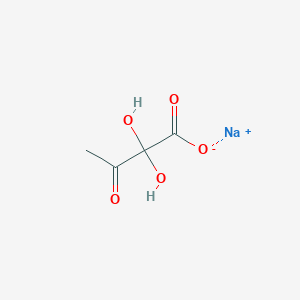
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)


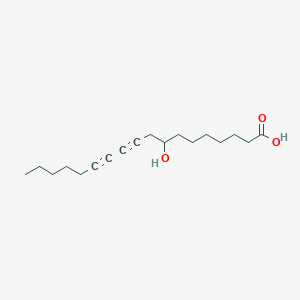
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
